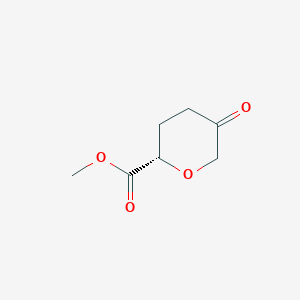
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable 1,3-dicarbonyl compound with an alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, depending on the specific enzyme involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-oxotetrahydro-2H-pyran-2-carboxylate: This compound is similar but lacks the (S)-configuration, which can affect its biological activity.
Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate: This compound has an ethyl group instead of a methyl group, which can influence its reactivity and applications.
Uniqueness
Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is unique due to its specific stereochemistry, which can significantly impact its interaction with biological molecules and its overall reactivity in chemical reactions.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (2S)-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)6-3-2-5(8)4-11-6/h6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
QMLHQEMQWIIXNN-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)CO1 |
Canonical SMILES |
COC(=O)C1CCC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















